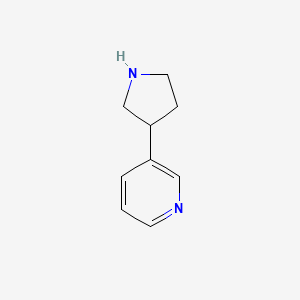

3-(Pyrrolidin-3-yl)pyridine

Description

Significance of Pyridine (B92270) and Pyrrolidine (B122466) Heterocycles in Synthetic Design

Heterocyclic compounds are of immense importance in chemistry, with over 85% of all physiologically active chemical compounds containing a heterocyclic component. openmedicinalchemistryjournal.com Among these, nitrogen-containing heterocycles like pyridine and pyrrolidine are major classes of chemical substances widely utilized in medicinal chemistry. openmedicinalchemistryjournal.com

Pyridine , a six-membered aromatic heterocycle, is a prevalent structural unit in both natural products, such as alkaloids and vitamins, and synthetic pharmaceuticals. nih.govmdpi.com Its presence in molecules can enhance water solubility and it often serves as a key pharmacophore, a part of a molecule responsible for its biological activity. mdpi.comnih.gov The pyridine ring system is found in numerous therapeutic agents with a broad spectrum of activities. nih.gov The versatility of the pyridine nucleus allows for its easy conversion into various functional derivatives, making it a cornerstone in drug design. nih.gov

Pyrrolidine , a five-membered saturated nitrogen heterocycle, is another crucial scaffold in drug discovery. nih.gov Found widely in natural products, especially alkaloids, the pyrrolidine ring offers several advantages in synthetic design. nih.gov Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic rings. nih.gov Furthermore, the pyrrolidine scaffold can possess multiple stereogenic centers, contributing significantly to the stereochemistry and, consequently, the biological specificity of a molecule. nih.gov

The combination of these two rings into a single scaffold leverages the advantageous properties of both, creating a versatile platform for the development of new chemical entities.

Overview of the 3-(Pyrrolidin-3-yl)pyridine (B128807) Structural Motif

The this compound motif consists of a pyridine ring substituted at the 3-position with a pyrrolidine ring, linked via the 3-position of the pyrrolidine. This specific connectivity results in a molecule with distinct chemical properties and a defined three-dimensional shape that is crucial for its interaction with biological targets.

The pyridine portion of the scaffold provides a rigid, aromatic platform and a basic nitrogen atom that can participate in hydrogen bonding or salt formation. The pyrrolidine ring introduces a non-aromatic, flexible, and chiral component. The stereochemistry of the pyrrolidine ring, particularly at the C3-position where it attaches to the pyridine ring, is a key feature. The (S)-enantiomer, (S)-3-(pyrrolidin-3-yl)pyridine, is a common chiral building block in asymmetric synthesis. bldpharm.com This defined stereochemistry is often critical for selective interactions with biological macromolecules.

The scaffold's structure allows for functionalization at several positions on both the pyridine and pyrrolidine rings. This enables chemists to fine-tune the molecule's steric and electronic properties to optimize its function for specific applications.

Historical Context of Pyrrolidinylpyridine Derivatives in Chemical Research

The development of pyridine synthesis dates back to the 19th century, with the first synthesis of a heteroaromatic compound, pyridine itself, achieved by William Ramsay in 1876. wikipedia.org The demand for pyridine and its derivatives grew significantly in the mid-20th century with the discovery of their roles in bioactive compounds. semanticscholar.org

The combination of a pyrrolidine ring with a pyridine framework has historical roots in the study of natural alkaloids. For instance, the well-known alkaloid nicotine (B1678760) is structurally a 3-(1-methylpyrrolidin-2-yl)pyridine. While not identical, the study of nicotine and its analogues has significantly influenced research into other pyrrolidinylpyridine structures. semanticscholar.org

Research into this compound derivatives gained momentum with the exploration of compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are involved in a wide range of physiological processes, and molecules that interact with them have been investigated for various potential applications. The this compound scaffold serves as a key structural element in many nAChR ligands. For example, derivatives of this scaffold have been central to the development of selective nAChR agonists and antagonists.

The synthesis of specific enantiomers, such as (S)-3-(pyrrolidin-3-yl)pyridine, highlights the evolution of synthetic chemistry, allowing for the creation of stereochemically pure compounds to probe biological systems with high precision. bldpharm.com The ongoing research into derivatives built upon this scaffold continues to yield novel compounds with diverse chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZDYUPZUHCHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933903 | |

| Record name | 3-(Pyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150281-46-2 | |

| Record name | 3-(Pyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Analysis and Conformational Aspects of 3 Pyrrolidin 3 Yl Pyridine

Molecular Architecture and Heterocyclic Integration

The fundamental structure of 3-(Pyrrolidin-3-yl)pyridine (B128807) is characterized by the covalent linkage of a pyridine (B92270) ring and a pyrrolidine (B122466) ring. This integration of two distinct heterocyclic systems gives rise to its unique chemical properties and biological activities.

Pyridine and Pyrrolidine Ring Systems

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. Its planarity and electron-deficient nature, arising from the electronegative nitrogen atom, govern its reactivity and intermolecular interactions. The nitrogen atom in the pyridine ring is sp² hybridized and can act as a hydrogen bond acceptor.

Connectivity and Positional Isomerism in Pyrrolidinylpyridines

Positional isomers, where the pyrrolidine ring is attached to different positions of the pyridine ring (e.g., 2- or 4-position), would exhibit distinct chemical and biological profiles. Similarly, isomers with connectivity at the C2 or N1 position of the pyrrolidine ring would also have different three-dimensional shapes and reactivity. The 3-pyridyl substitution pattern, as seen in this compound, positions the pyrrolidine moiety in a way that influences the electronic distribution of the pyridine ring and allows for specific spatial orientations of the two rings relative to each other.

Stereochemical Considerations and Enantiomeric Forms of this compound

The three-dimensional arrangement of atoms in this compound gives rise to stereoisomerism, a critical factor in its interaction with chiral biological molecules.

Identification of Chiral Centers

The chiral center in this compound is the carbon atom at the 3-position of the pyrrolidine ring (C3). This carbon is attached to four different groups: a hydrogen atom, the pyridine ring, and two different carbon atoms within the pyrrolidine ring. The presence of this stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images.

Enantiomer and Diastereomer Recognition

As a result of the single chiral center, this compound exists as two enantiomers: (R)-3-(Pyrrolidin-3-yl)pyridine and (S)-3-(Pyrrolidin-3-yl)pyridine. These enantiomers have identical physical and chemical properties in an achiral environment but will interact differently with other chiral molecules, such as biological receptors and enzymes. This differential interaction can lead to significant differences in their pharmacological and toxicological profiles. If additional chiral centers were present in a derivative of this molecule, the possibility of diastereomers would also arise. Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

Conformational Dynamics and Intermolecular Interactions

The saturated pyrrolidine ring is not planar and undergoes a process known as pseudorotation, leading to a continuous interconversion between various "puckered" conformations. The two most common conformations are the "envelope" (or "exo" and "endo" puckering) and "twist" forms. nih.govacs.orgacs.orgnih.gov In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The preferred conformation of the pyrrolidine ring in this compound will be influenced by the steric and electronic effects of the bulky pyridine substituent.

The single bond connecting the pyridine and pyrrolidine rings allows for rotation, further contributing to the molecule's conformational flexibility. The relative orientation of the two rings will be governed by a balance of steric hindrance and potential intramolecular interactions.

Ring Conformations and Flexibility

The structure of this compound incorporates a saturated five-membered pyrrolidine ring and an aromatic six-membered pyridine ring. The non-planar nature of the pyrrolidine ring allows it to adopt various conformations to minimize steric strain.

The pyrrolidine ring typically exists in two primary puckered conformations: the "envelope" (C_s symmetry) and the "twisted" (C\₂ symmetry) forms. In the envelope conformation, four of the carbon atoms are coplanar, while the fifth atom is out of the plane. In the twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. The specific preferred conformation for this compound would be influenced by the steric bulk and electronic nature of the pyridine substituent at the 3-position. Studies on similar pyrrolidine derivatives have shown that substituents can favor either a cis or trans arrangement relative to the out-of-plane atom, thereby influencing the ring's pucker. For instance, in some substituted pyrrolidines, a pseudo-axial conformation of substituents is favored to alleviate steric hindrance. nih.gov

| Parameter | Description | Predicted Value/State |

|---|---|---|

| Pyrrolidine Ring Pucker | Describes the deviation of the pyrrolidine ring from planarity. | Envelope or Twisted Conformation |

| Pyridine Ring Conformation | The geometry of the six-membered aromatic ring. | Planar |

| Inter-ring Dihedral Angle | The angle of rotation around the C-C bond connecting the two rings. | Variable, dependent on steric and electronic factors. |

Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, the spatial arrangement of this compound molecules is governed by various non-covalent interactions, which play a critical role in the formation of its crystal lattice.

Hydrogen Bonding: The presence of a secondary amine (-NH-) group in the pyrrolidine ring makes it a potent hydrogen bond donor. The nitrogen atom of the pyridine ring, with its lone pair of electrons, acts as a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of intermolecular hydrogen bonds, which can lead to the assembly of molecules into extended chains, sheets, or more complex three-dimensional networks. The geometry of these hydrogen bonds (N-H···N distance and angle) would be a key feature of the crystal structure. In related pyridine-containing compounds, N-H···N and O-H···N hydrogen bonds are commonly observed to direct the supramolecular assembly. mdpi.com

| Interaction Type | Participating Moieties | Description |

|---|---|---|

| Hydrogen Bonding | Pyrrolidine -NH (donor) and Pyridine N (acceptor) | Directional interaction leading to the formation of supramolecular assemblies. |

| π-Stacking | Pyridine rings | Non-covalent interaction between aromatic rings, contributing to crystal packing stability. |

| Van der Waals Forces | All atoms in the molecule | Weak, non-specific interactions that contribute to the overall cohesion of the crystal. |

Synthetic Methodologies for 3 Pyrrolidin 3 Yl Pyridine and Its Analogs

Direct Synthetic Strategies for the 3-(Pyrrolidin-3-yl)pyridine (B128807) Core

Direct methods for assembling the this compound core focus on efficiently forming either the pyrrolidine (B122466) or pyridine (B92270) ring, or both, in a controlled manner.

Cyclization Approaches for Bicyclic Formation

Cyclization reactions represent a powerful tool for the construction of the pyrrolidinylpyridine framework. These strategies often involve the formation of the pyrrolidine ring from an acyclic precursor already containing the pyridine moiety.

One notable approach is the intramolecular aza-Michael cyclization. This method involves a precursor containing both a pyridine ring and a pendent nucleophilic amine that can cyclize onto an activated alkene. Chiral phosphoric acids can be used to catalyze this reaction enantioselectively. whiterose.ac.uk

Another strategy involves the [3+2] cycloaddition of azomethine ylides with alkenes or alkynes. This method is highly versatile for creating substituted pyrrolidines. nih.govnih.gov The azomethine ylide can be generated in situ from various precursors, and its subsequent reaction with a pyridine-containing dipolarophile affords the desired bicyclic structure.

A photo-promoted ring contraction of pyridines using a silylborane has also been reported to yield pyrrolidine derivatives. nih.govdoaj.org This skeletal editing strategy transforms readily available pyridines into more complex pyrrolidine structures. nih.govdoaj.org

| Cyclization Strategy | Key Features |

| Intramolecular aza-Michael | Catalytic, potential for asymmetry. whiterose.ac.uk |

| [3+2] Cycloaddition | High versatility, good stereocontrol. nih.govnih.gov |

| Photo-promoted Ring Contraction | Skeletal editing of pyridines. nih.govdoaj.org |

Nucleophilic Substitution Reactions Involving Pyridine and Pyrrolidine Moieties

Nucleophilic substitution reactions provide a straightforward method for connecting pre-existing pyridine and pyrrolidine rings. These reactions typically involve the displacement of a leaving group on one ring by a nucleophilic atom from the other.

For instance, a pyridine derivative with a suitable leaving group at the 3-position can react with a nucleophilic pyrrolidine. Conversely, a pyrrolidine with a leaving group can be displaced by a pyridinyl nucleophile. pipzine-chem.com The efficiency of these reactions depends on the nature of the leaving group, the nucleophilicity of the attacking species, and the reaction conditions. Microwave irradiation has been shown to significantly accelerate these types of nucleophilic aromatic substitutions on halopyridines.

It is important to note that nucleophilic substitution on the pyridine ring is most favorable at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the intermediate negative charge. quimicaorganica.org Substitution at the 3-position is generally more challenging and may require stronger nucleophiles or the use of an elimination-addition mechanism via a "pyridyne" intermediate, though this can lead to mixtures of regioisomers. quimicaorganica.orgsci-hub.se

Multi-Step Synthetic Pathways to the this compound Scaffold

Multi-step syntheses offer the flexibility to construct the this compound scaffold with a high degree of control over the substitution pattern and stereochemistry. These pathways often involve the sequential construction of the two heterocyclic rings.

A common strategy begins with a functionalized pyridine derivative, which is then elaborated to include a precursor to the pyrrolidine ring. For example, a pyridine-3-carboxaldehyde can be subjected to a series of reactions to introduce a four-carbon chain with appropriate functional groups for subsequent cyclization to form the pyrrolidine ring.

Alternatively, the synthesis can commence from a pyrrolidine derivative, with the pyridine ring being constructed in later steps. This might involve the condensation of a functionalized pyrrolidine with a 1,5-dicarbonyl compound or a related synthon to form the pyridine ring. Flow chemistry has emerged as a powerful tool for conducting multi-step syntheses in a continuous and efficient manner, allowing for the rapid assembly of complex molecules from simple starting materials. syrris.jp

Stereoselective Synthesis of Pyrrolidinylpyridine Derivatives

The biological activity of pyrrolidinylpyridine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Chiral Pool Approaches Utilizing Proline and 4-Hydroxyproline Derivatives

The "chiral pool" approach leverages naturally occurring, enantiomerically pure starting materials to introduce chirality into the target molecule. L-proline and L-4-hydroxyproline are excellent and readily available chiral building blocks for the synthesis of substituted pyrrolidines. mdpi.comresearchgate.net

These chiral precursors can be chemically modified to introduce the pyridine moiety while retaining the stereochemical integrity of the pyrrolidine ring. For example, the carboxylic acid group of proline can be reduced to an alcohol, which can then be converted into a leaving group for subsequent nucleophilic substitution with a pyridinyl nucleophile. mdpi.com Similarly, the hydroxyl group of 4-hydroxyproline provides a convenient handle for further functionalization. mdpi.com

| Chiral Starting Material | Key Advantages |

| L-Proline | Readily available, versatile for functionalization. mdpi.comresearchgate.net |

| L-4-Hydroxyproline | Provides a handle for substitution at the 4-position. mdpi.com |

Asymmetric Cyclization Strategies

Asymmetric cyclization reactions offer an elegant way to establish the stereochemistry of the pyrrolidine ring during its formation. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization step.

One such strategy is the asymmetric [3+2] cycloaddition reaction. Chiral ligands can be used to control the facial selectivity of the cycloaddition between an azomethine ylide and a dipolarophile, leading to the formation of enantioenriched pyrrolidine products. nih.gov

Another powerful approach is the organocatalytic intramolecular aza-Michael reaction. Chiral amine catalysts, such as those derived from proline, can activate the substrate and facilitate a highly enantioselective cyclization to form the pyrrolidine ring. whiterose.ac.ukresearchgate.net These methods have been successfully applied to the synthesis of a variety of chiral pyrrolidine-containing compounds. whiterose.ac.ukresearchgate.net

| Asymmetric Strategy | Catalyst/Auxiliary | Key Features |

| Asymmetric [3+2] Cycloaddition | Chiral metal complexes or organocatalysts. nih.gov | High enantioselectivity and diastereoselectivity. nih.gov |

| Organocatalytic aza-Michael | Chiral amines (e.g., proline derivatives). whiterose.ac.ukresearchgate.net | Metal-free, environmentally friendly. whiterose.ac.ukresearchgate.net |

Biocatalytic Transformations for Enantioselective Synthesis

The quest for enantiomerically pure pyrrolidine derivatives has led to the exploration of biocatalytic methods, which offer high selectivity under mild reaction conditions. A significant advancement in this area is the use of engineered enzymes for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. acs.orgnih.govcaltech.edunih.gov

Through directed evolution, a variant of cytochrome P411, P411-PYS-5149, has been developed to catalyze the insertion of alkyl nitrenes into C(sp³)–H bonds. acs.orgnih.govcaltech.edunih.gov This enzymatic platform demonstrates good enantioselectivity and catalytic efficiency in forming pyrrolidine rings from readily available azide precursors. acs.orgnih.gov The process is atom-economical as it only eliminates nitrogen gas. acs.orgnih.gov

The substrate scope of the P411-PYS-5149 variant has been evaluated, showing that substrates with various substituents on the phenyl ring afford the corresponding pyrrolidine products in moderate to good yields and high enantiomeric ratios. nih.gov

| Substrate | Product Yield (%) | Enantiomeric Ratio (e.r.) |

| para-fluoro substituted | up to 67 | 99:1 |

| para-methyl substituted | Moderate | Good |

| para-methoxy substituted | Moderate | Good |

This table illustrates the effectiveness of the P411-PYS-5149 variant in the enantioselective synthesis of substituted pyrrolidines.

Another biocatalytic approach involves the use of imine reductases, which are nicotinamide-dependent enzymes. researchgate.net These enzymes catalyze the asymmetric reduction of imines to produce chiral amines, which can be precursors to or part of the pyrrolidine ring system. researchgate.net Enzymatic cascades involving imine reductases have been developed for the synthesis of chiral substituted pyrrolidines through methods such as the deracemization of chiral amines and one-pot cascades using keto acid or diamine substrates. researchgate.net

Asymmetric Catalysis in Pyrrolidinylpyridine Formation

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules, and significant efforts have been dedicated to developing novel catalysts for the enantioselective formation of pyrrolidine rings. unibo.itnih.gov Chiral pyrrolidine-based organocatalysts have emerged as a prominent class of catalysts capable of promoting various transformations with high efficiency and selectivity. unibo.it The design and synthesis of these organocatalysts often involve modifying the pyrrolidine structure to optimize its catalytic activity. nih.gov

One approach involves the development of a metallocene-pyrrolidinopyridine nucleophilic catalyst. acs.org This catalyst design relays the stereochemistry of a readily synthesized enantiopure C₂-symmetric pyrrolidine to the pyridine nitrogen through a bulky metallocene substituent. acs.org This placement ensures high nucleophilicity while creating an asymmetric environment around the pyridine nitrogen, leading to enantioselectivity in reactions such as the rearrangement of an O-acylated azlactone. acs.org

The development of chiral pyridine derivatives through asymmetric catalysis has also been a focus of research. chim.it While challenging due to the potential for catalyst deactivation by the Lewis basic pyridine nitrogen, several catalytic asymmetric reactions have been successfully applied to pyridyl substrates. chim.it For instance, rhodium-catalyzed asymmetric addition of arylboronic acids to pyridyl imines has been shown to produce chiral pyridines in good yields and enantioselectivities. chim.it

Ring Contraction Methodologies from Pyridine Precursors

A novel and promising strategy for the synthesis of pyrrolidine derivatives involves the ring contraction of readily available pyridine precursors. osaka-u.ac.jpresearchgate.netresearchgate.netsemanticscholar.orgwilddata.cnnih.gov This skeletal editing approach offers a direct route to the pyrrolidine core from abundant and inexpensive starting materials. osaka-u.ac.jpresearchgate.net

A significant breakthrough in this area is the photo-promoted ring contraction of pyridines with silylborane. osaka-u.ac.jpresearchgate.netresearchgate.netsemanticscholar.orgwilddata.cnnih.gov This reaction yields pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net The reaction demonstrates a broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov The resulting products serve as versatile synthons for further functionalization to access a variety of substituted pyrrolidines. osaka-u.ac.jpresearchgate.net The reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide as key intermediates. osaka-u.ac.jpresearchgate.net

Another approach involves a two-step conversion of pyridines to pyrrolidines via an N-H piperidine intermediate. researchgate.net An oxidative rearrangement of the N-H piperidine using a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), leads to the formation of an iminium ion intermediate. researchgate.net This intermediate can then be trapped by a nucleophile, like sodium borohydride, to yield the corresponding pyrrolidine derivative. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

Multicomponent Reaction Protocols for Pyrrolidinylpyridine Scaffolds

Multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.net These reactions are atom-economical and align with the principles of green chemistry. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully employed in the synthesis of pyrrolidine-containing scaffolds. acs.orgnih.govsciforum.netresearchgate.net

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com This reaction has been utilized to synthesize bicyclic pyrrolidines. acs.orgnih.gov By coupling the Ugi reaction with a subsequent cyclization process, it is possible to obtain various stereoisomers of peptidomimetic pyrrolidines. acs.orgnih.gov Similarly, the Passerini reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, can be used to generate intermediates that are then cyclized to form pyrrolidine rings. acs.orgnih.govsciforum.net The use of enolic pyrrolidinodiones as the acidic component in Ugi and Passerini-type reactions has also been explored, leading to the formation of pyrrolidinone-derived enol-ethers and enamines. sciforum.net

MCRs have also been instrumental in the synthesis of pyridine scaffolds. nih.govacsgcipr.org For instance, a four-component reaction involving aldehydes, β-keto esters, anilines, and malononitrile, catalyzed by Sn(IV), can afford polysubstituted pyridines in good yields. nih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govrsc.orgnsf.govnih.govresearchgate.netacs.orgmdpi.com This technique has been widely applied to the synthesis of pyrrolidine and pyridine derivatives. nih.govnih.gov

In the context of pyrrolidine synthesis, microwave irradiation has been successfully used in 1,3-dipolar cycloaddition reactions to create pyrrolidine-fused chlorin derivatives. nih.gov While the yield may be slightly lower than with conventional heating, the significant reduction in reaction time makes it a preferred method. nih.gov Microwave-assisted methods have also been employed for the synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] through a three-component reaction. rsc.org The rapid heating associated with microwaves can sometimes lead to side reactions due to the high reactivity of intermediates like azomethine ylides. nih.gov

The synthesis of various heterocyclic compounds, including aminopyridine, pyrrolidine, piperidine, and morpholine acetamides, has been efficiently achieved using microwave irradiation. mdpi.com This technology is recognized as a tool of green chemistry, contributing to more sustainable synthetic processes. nih.gov

Continuous Flow Processes in Pyrrolidinylpyridine Production

Continuous flow chemistry has emerged as a transformative technology in both academic and industrial settings, offering numerous advantages over traditional batch processing. springerprofessional.demtak.hubohrium.comresearchgate.net These benefits include enhanced reaction control, improved safety, higher yields, and easier scalability. springerprofessional.debohrium.com The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, has greatly benefited from the implementation of flow chemistry. springerprofessional.demtak.hu

Flow chemistry also enables the safe handling of hazardous reagents and reactions by minimizing the volume of the reaction mixture at any given time. mtak.hu The integration of in-line purification and analysis techniques can further streamline the production of target molecules like pyrrolidinylpyridines. bohrium.com

Chemical Reactivity and Derivatization Strategies of 3 Pyrrolidin 3 Yl Pyridine

Reactivity of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring, being a saturated secondary amine, exhibits reactivity typical of such functional groups. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, serving as the primary site for various chemical modifications.

The secondary amine of the pyrrolidine ring is readily susceptible to N-alkylation and N-acylation, providing a straightforward method for introducing a variety of substituents.

N-Alkylation involves the reaction of 3-(Pyrrolidin-3-yl)pyridine (B128807) with alkylating agents such as alkyl halides. This reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon of the alkyl halide. These reactions are foundational in the synthesis of derivatives with modified steric and electronic properties. For instance, the synthesis of 3-(1-Propylpyrrolidin-3-yl)pyridine is an example of such a transformation. The basicity of the pyrrolidine nitrogen facilitates this reaction, often carried out in the presence of a base to neutralize the resulting hydrohalic acid.

N-Acylation is achieved by treating this compound with acylating agents like acid chlorides or anhydrides. This reaction forms an amide linkage and is a common strategy for introducing carbonyl-containing functional groups. The pyridine (B92270) ring within the molecule can act as an internal nucleophilic catalyst in acylation reactions, potentially accelerating the process. The reaction of amides possessing a pyridine ring with acyl chlorides can form an active acylammonium salt, transforming an intermolecular reaction into an intramolecular one, leading to the formation of an imide.

| Reaction Type | Reagent Class | Functional Group Introduced |

| N-Alkylation | Alkyl Halides | Alkyl Group |

| N-Acylation | Acid Chlorides, Anhydrides | Acyl Group |

Further alkylation of the N-alkylated pyrrolidine derivative leads to the formation of a quaternary ammonium salt. This process, known as quaternization, occurs when the pyrrolidine nitrogen is treated with an excess of an alkylating agent. The resulting quaternary salt possesses a permanent positive charge, which significantly alters the molecule's solubility and biological properties. The formation of these salts is a common strategy in drug development to enhance water solubility and bioavailability. The synthesis of N-alkylpyridinium salts is a well-established process, typically involving the reaction of a pyridine derivative with an alkyl halide.

The pyrrolidine ring can be oxidized to the corresponding lactam, a pyrrolidinone. This transformation is a key step in the synthesis of many biologically active compounds. Selective electrochemical methods, such as aminoxyl-mediated Shono-type oxidation, have been developed for the conversion of functionalized pyrrolidines to pyrrolidinones under mild conditions with high functional group compatibility organic-chemistry.orgacs.orgsemanticscholar.org. Chemical oxidants like N-Bromosuccinimide (NBS) can also be employed for the oxidation of substituted pyrrolidines researchgate.net. These oxidative reactions typically target the carbon atom alpha to the nitrogen.

| Oxidation Method | Reagents | Product |

| Electrochemical Oxidation | Aminoxyl mediator (e.g., ketoABNO) | Pyrrolidinone |

| Chemical Oxidation | N-Bromosuccinimide (NBS) | Pyrrolidinone |

Reactivity of the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophiles. The nitrogen atom withdraws electron density from the ring, making it less reactive than benzene in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally challenging due to the ring's electron-deficient nature. The nitrogen atom deactivates the ring towards electrophilic attack. When substitution does occur, it is directed to the 3- and 5-positions relative to the nitrogen atom. This regioselectivity is due to the greater stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at the 2-, 4-, or 6-positions would result in a resonance structure where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable quora.comquora.comstudy.com. The pyrrolidinyl group at the 3-position, being an aminoalkyl group, is generally considered an activating group and would be expected to direct incoming electrophiles to the ortho and para positions relative to itself (the 2-, 4-, and 6-positions of the pyridine ring). However, the strong deactivating effect of the pyridine nitrogen typically dominates, and substitution is still most likely to occur at the positions least deactivated by the ring nitrogen, which are the 5- and to a lesser extent, the 2- and 6- positions.

Nitration of the pyridine ring requires harsh reaction conditions, often involving strong acids and high temperatures. For 3-substituted pyridines, such as those with an amino group, the position of nitration can be directed. For instance, the nitration of 3-aminopyridine derivatives can be controlled to yield specific isomers google.comgoogle.com. The amino group can be protected to prevent side reactions and to help direct the incoming nitro group. One method involves reacting the pyridine compound with dinitrogen pentoxide in an organic solvent, followed by treatment with sodium bisulfite ntnu.no.

Halogenation of the pyridine ring is also a challenging transformation that often requires forcing conditions. However, recent methods have been developed for the 3-selective halogenation of pyridines under milder conditions. One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates nsf.govnih.govchemrxiv.orgchemrxiv.orgnih.gov. This approach allows for the regioselective introduction of halogens at the 3-position of a broad range of pyridine precursors. For 3-aminopyridine, halogenation can be directed to the 2-position google.com.

| Reaction | Typical Conditions/Method | Regioselectivity |

| Nitration | Strong acids (e.g., H2SO4/HNO3), high temperatures; or N2O5 followed by NaHSO3 | Directed by substituents |

| Halogenation | Harsh conditions; or via Zincke imine intermediates for 3-selectivity | Directed by substituents and reaction method |

Catalytic Hydrogenation and Reduction of the Pyridine Ring

The reduction of the pyridine ring in this compound to yield the corresponding 3-(pyrrolidin-3-yl)piperidine is a transformation of significant interest, converting a flat, aromatic system into a saturated, sp³-rich scaffold. The direct hydrogenation of pyridines presents challenges due to the ring's aromatic stability and its ability to act as a catalyst poison. chemrxiv.org However, various catalytic systems have been developed to effectively achieve this reduction.

Homogeneous and heterogeneous catalysts based on noble metals such as palladium, rhodium, iridium, and ruthenium are commonly employed. The efficiency and selectivity of these hydrogenations often depend on the catalyst, support, and reaction conditions, including temperature, hydrogen pressure, and the presence of acidic additives. researchgate.net For instance, palladium nanoparticles have shown good catalytic activity, which can be enhanced by Brønsted and Lewis acid sites on supports like fluorinated magnesium hydroxide that pre-activate the pyridine substrate. researchgate.net

Recent advancements have focused on developing milder and more selective methods. Iridium(III)-catalyzed ionic hydrogenation has emerged as a robust technique that proceeds under relatively mild conditions and, notably, tolerates a wide array of reduction-sensitive functional groups, including nitro, azido, bromo, and alkenyl groups. chemrxiv.org This method delivers the piperidine product as a stable piperidinium salt. chemrxiv.org Electrocatalytic hydrogenation using carbon-supported rhodium catalysts also provides an efficient pathway to piperidines at ambient temperature and pressure. acs.org Furthermore, poly(ethylene glycol)-stabilized amorphous Ruthenium-Boron (RuB) nanoparticles have demonstrated excellent activity and complete selectivity for the hydrogenation of pyridine to piperidine under optimized conditions. researchgate.net

In some specialized cases, the hydrogenation process can be intentionally stopped to yield partially reduced intermediates. This "interrupted hydrogenation" strategy can be used to synthesize other valuable structures, such as δ-lactams from specifically substituted pyridines, by trapping an unsaturated intermediate with a nucleophile. nih.gov

| Catalytic System | Catalyst Example | Typical Conditions | Key Features | Citation(s) |

|---|---|---|---|---|

| Palladium-Based | Palladium nanoparticles on fluorinated magnesium hydroxide | High temperature and H₂ pressure | Support provides acid sites that pre-activate the pyridine ring. | researchgate.net |

| Rhodium-Based | Rhodium nanoparticles on reduced graphene oxide | - | High chemoselectivity for the heterocyclic ring over other reducible groups. | researchgate.net |

| Iridium-Based Ionic Hydrogenation | [Ir-OMs] Complex | 50 bar H₂, room temperature, trifluoroacetic acid (TFA) | Tolerates sensitive functional groups (nitro, azido, bromo); product is an easily isolated piperidinium salt. | chemrxiv.org |

| Ruthenium-Based | Amorphous RuB nanoparticles | 100°C, 3.0 MPa H₂ | High activity (>99% conversion) and selectivity (100%) for piperidine. | researchgate.net |

| Electrocatalytic Hydrogenation | Carbon-supported Rhodium (Rh/C) | Ambient temperature and pressure | High current efficiency and quantitative conversion without side products. | acs.org |

Cross-Coupling and Annulation Reactions of this compound Derivatives

Derivatives of this compound are valuable substrates for constructing more complex molecular architectures through cross-coupling and annulation reactions. These reactions typically involve the formation of new carbon-carbon or carbon-heteroatom bonds at the pyridine ring.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating biaryl and heteroaryl structures. The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is widely used. semanticscholar.org However, its application to pyridine substrates can be challenging due to the instability and low reactivity of pyridine-boronates, particularly for 2-substituted pyridines. semanticscholar.org To overcome this, more stable and active palladium catalysts, such as cyclopalladated ferrocenylimine catalysts, have been developed for the efficient coupling of pyridyl halides. mdpi.com

A significant breakthrough in pyridine coupling methodology involves the use of pyridine sulfinates as nucleophilic coupling partners. These compounds are stable, easy to prepare, and serve as highly effective replacements for problematic boronates in palladium-catalyzed cross-couplings with a broad range of aryl and heteroaryl halides. semanticscholar.org Other notable cross-coupling strategies include:

Decarboxylative Cross-Coupling : This method utilizes pyridyl carboxylates as coupling partners with aryl bromides, facilitated by a palladium catalyst. mdpi.com

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds, a crucial transformation for introducing nitrogen-containing functional groups onto the pyridine scaffold. mdpi.com

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System (Example) | Citation(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pyridyl Halide | Pyridine Boronic Ester | Cyclopalladated ferrocenylimine catalyst | mdpi.com |

| Sulfinate Cross-Coupling | Pyridine Sulfinate | Aryl/Heteroaryl Halide | Palladium catalyst | semanticscholar.org |

| Decarboxylative Coupling | Pyridyl Carboxylate | Bromopyridine | Palladium catalyst with 1,10-Phenanthroline | mdpi.com |

| Buchwald-Hartwig Amination | Pyridyl Halide | Amine | Palladium catalyst with appropriate ligand | mdpi.com |

Annulation Reactions:

Annulation reactions involve the construction of a new ring onto an existing molecular framework. While many methods focus on the de novo synthesis of pyridine or pyrrolidine rings, these strategies can be conceptually applied to derivatives of this compound to build fused or spirocyclic systems. nih.govbeilstein-journals.org For example, a suitably functionalized derivative, such as a 2-en-4-ynyl azide, could undergo a Lewis acid-mediated or silver-mediated intramolecular aza-annulation to construct a new, fused pyridine ring. beilstein-journals.org Similarly, divergent [3+2] and [4+2] intermolecular coupling strategies that form pyrrolidine and piperidine rings from olefins could potentially be adapted to functionalize the existing pyrrolidine ring of a this compound derivative. nih.gov

Computational Chemistry Applications in 3 Pyrrolidin 3 Yl Pyridine Research

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, primarily based on Density Functional Theory (DFT), provide a detailed picture of the electronic and geometric landscape of 3-(Pyrrolidin-3-yl)pyridine (B128807).

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic character of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a compound like this compound, the HOMO is typically localized on the more electron-rich regions, which could be either the nitrogen of the pyrrolidine (B122466) ring or the π-system of the pyridine (B92270) ring, depending on the specific conformation and substituent effects. The LUMO, conversely, is expected to be distributed over the electron-deficient pyridine ring. DFT calculations can precisely map the spatial distribution and energy levels of these orbitals. For instance, studies on related pyridine derivatives show that the HOMO-LUMO gap can be modulated by the nature of the substituents on the ring.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyridine Analog

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.35 |

Data is illustrative and based on DFT calculations of analogous pyridine systems.

Conformational Analysis and Energy Landscapes via Computational Methods

The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the pyrrolidine and pyridine rings, as well as the puckering of the pyrrolidine ring, gives rise to multiple possible conformations. Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable low-energy conformers and the energy barriers between them.

This analysis is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy at each step. The resulting energy profile reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. For N-substituted pyrrolidines, computational studies have shown that the substituent can adopt either an axial or equatorial position, with the energy difference between these conformers being influenced by steric and electronic factors. Understanding the preferred conformation is critical as it can significantly impact the molecule's biological activity and physical properties.

Mechanistic Investigations of Synthetic Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of 3-(substituted)pyrrolidines, DFT calculations can be employed to map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. This provides a detailed, step-by-step understanding of how the reaction proceeds.

For example, in the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination, DFT studies have been instrumental in proposing a catalytic cycle. acs.orgnih.gov These calculations can evaluate the feasibility of different proposed mechanisms, such as those involving Cu(I)/Cu(II) or Cu(II)/Cu(III) catalytic cycles, by comparing the calculated energy barriers. By modeling the reactants, catalysts, intermediates, and transition states, researchers can gain insights into the factors that control the reaction's efficiency and selectivity. This knowledge can then be used to optimize reaction conditions and design more effective catalysts. Similarly, computational studies have been used to investigate the mechanism of pyrrolidine synthesis through the ring contraction of pyridines, clarifying the role of key intermediates. nih.gov

Computational Approaches to Structure-Activity Relationships and Molecular Interactions

In the context of drug discovery and materials science, understanding how a molecule's structure relates to its activity is paramount. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are powerful computational tools used for this purpose.

QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For a series of pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. tandfonline.comnih.govscispace.com These models generate contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This information can guide the design of new, more potent analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For this compound and its derivatives, docking studies can be used to simulate their interaction with a biological target. nih.govorientjchem.org These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. By understanding these interactions, medicinal chemists can rationally design modifications to the molecule to improve its binding and, consequently, its therapeutic effect. Studies on various pyridine derivatives have successfully used molecular docking to predict their binding modes to targets like EGFR kinase and muscarinic receptors. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Analytical Techniques for Characterization of 3 Pyrrolidin 3 Yl Pyridine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Pyrrolidin-3-yl)pyridine (B128807). By probing the interaction of the molecule with electromagnetic radiation, these techniques provide a wealth of information about the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, offering detailed insights into the carbon-hydrogen framework. bhu.ac.in

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the protons on both the pyridine (B92270) and the pyrrolidine (B122466) rings. The protons on the pyridine ring, being in an aromatic environment, will appear in the downfield region (typically δ 7.0-8.5 ppm). The proton at the C2 position, adjacent to the nitrogen, is expected to be the most deshielded. The protons on the pyrrolidine ring will resonate in the upfield, aliphatic region (typically δ 1.5-3.5 ppm). The N-H proton of the secondary amine in the pyrrolidine ring would likely appear as a broad singlet, and its chemical shift can be variable.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The pyridine ring carbons will resonate in the aromatic region (δ 120-150 ppm), with the C2 and C6 carbons adjacent to the nitrogen atom appearing at the lower end of this range due to nitrogen's electronegativity. testbook.com The carbons of the pyrrolidine ring will appear in the aliphatic region (δ 25-60 ppm). The specific chemical shifts are influenced by the electronic environment of each nucleus. libretexts.orgoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of pyridine and substituted pyrrolidine structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | 8.4 - 8.6 | 148 - 151 |

| Pyridine C4-H | 7.5 - 7.7 | 135 - 138 |

| Pyridine C5-H | 7.2 - 7.4 | 123 - 125 |

| Pyridine C6-H | 8.4 - 8.6 | 147 - 150 |

| Pyrrolidine C2-H₂ | 2.8 - 3.2 | 45 - 50 |

| Pyrrolidine C3-H | 3.0 - 3.4 | 35 - 40 |

| Pyrrolidine C4-H₂ | 1.8 - 2.2 | 25 - 30 |

| Pyrrolidine C5-H₂ | 2.8 - 3.2 | 45 - 50 |

| Pyrrolidine N-H | 1.5 - 2.5 (broad) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the pyrrolidine ring.

Aromatic C-H Stretch: One or more sharp bands appearing just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region, are characteristic of the C-H bonds on the pyridine ring. libretexts.org

Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, resulting from the C-H bonds of the pyrrolidine ring. uc.edu

C=C and C=N Stretches: Medium to weak intensity bands in the 1400-1600 cm⁻¹ region are due to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic pyridine ring. libretexts.org

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region can be attributed to the stretching vibrations of the C-N bonds in both the pyrrolidine and pyridine rings.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch | Aromatic (Pyridine) | 3010 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (Pyrrolidine) | 2850 - 2960 | Strong |

| C=C / C=N Stretch | Aromatic Ring | 1400 - 1600 | Medium-Weak |

| C-H Bend | Aliphatic (Pyrrolidine) | 1350 - 1470 | Medium |

| C-N Stretch | Amine / Aromatic | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. vscht.cz It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₉H₁₂N₂), the exact molecular weight is 148.1000 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the parent molecule would produce a molecular ion peak (M⁺) at m/z = 148. Subsequent fragmentation can provide clues to the structure. Based on studies of related compounds like nornicotine (B190312), a common fragmentation pathway involves the pyrrolidine ring. nih.govnist.gov A characteristic fragmentation for pyrrolidine rings containing an unsubstituted nitrogen atom is the loss of ammonia (B1221849) (NH₃). nih.gov

Expected key fragments for this compound would include:

m/z = 148: The molecular ion [M]⁺.

m/z = 147: Loss of a hydrogen radical [M-H]⁺, often from the pyrrolidine ring.

m/z = 120: Fragmentation involving the loss of ethylene (B1197577) (C₂H₄) from the pyrrolidine ring.

m/z = 80: A significant fragment corresponding to the pyridyl moiety after cleavage of the bond to the pyrrolidine ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 148 | [C₉H₁₂N₂]⁺ (Molecular Ion) |

| 147 | [C₉H₁₁N₂]⁺ |

| 120 | [C₇H₆N₂]⁺ |

| 80 | [C₅H₆N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov This technique is particularly useful for compounds containing chromophores, such as aromatic rings.

The pyridine ring in this compound is the primary chromophore. Pyridine itself typically exhibits two main absorption bands: a strong π → π* transition around 250-260 nm and a weaker n → π* transition at a longer wavelength, often around 270-280 nm. libretexts.orgresearchgate.net The attachment of the pyrrolidinyl group, an auxochrome, to the pyridine ring is expected to cause a slight bathochromic shift (shift to longer wavelength) and possibly a hyperchromic effect (increase in absorption intensity). The UV absorption spectrum of the closely related compound nornicotine shows a maximum at approximately 260 nm. nih.govresearchgate.net Acidification of the solution would lead to protonation of the pyridine nitrogen, causing a noticeable shift in the absorption maxima. nih.gov

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Neutral Solvent

| Electronic Transition | Expected λₘₐₓ (nm) |

|---|---|

| π → π* | 255 - 265 |

| n → π* | 270 - 285 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography is the most widely used method for non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical and chemical compounds, as well as for separating them from impurities or related substances. semanticscholar.orgutc.edu For polar, basic compounds like this compound, reversed-phase HPLC is the most common approach.

A typical HPLC method would involve a C18 (octadecylsilyl) stationary phase, which is nonpolar. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. chromforum.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components. chromforum.org Detection is commonly achieved using a UV detector set at a wavelength where the analyte has strong absorbance, such as around 260 nm. semanticscholar.org The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~260 nm |

| Injection Volume | 5 - 20 µL |

Compound Index

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone in the analysis of pharmaceutical compounds for identification, quantification, and structural elucidation.

In the context of this compound, LC-MS provides critical information on molecular weight and fragmentation patterns, which aids in confirming the identity of the compound and its derivatives. Typically, a reversed-phase LC method is employed to separate the analyte from impurities before it is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of polar molecules, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation of the this compound structure would likely involve cleavages at the pyrrolidine ring and the bond connecting the two ring systems. Analysis of these fragments allows for unambiguous structure confirmation. For instance, derivatization of the pyridine moiety can be used to introduce a fixed charge, which can enhance ionization efficiency and provide predictable fragmentation patterns useful in selective analysis modes. shimadzu-webapp.eu

Table 1: Illustrative LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Possible Neutral Loss | Structural Origin |

|---|---|---|---|

| 149.11 | 121.07 | C₂H₄ | Loss of ethylene from the pyrrolidine ring |

| 149.11 | 93.06 | C₃H₆N | Cleavage of the pyrrolidine ring |

| 149.11 | 78.05 | C₄H₇N | Loss of the pyrrolidine substituent |

| 149.11 | 71.09 | C₅H₅N | Pyrrolidinium cation |

Note: This data is illustrative and represents plausible fragmentation pathways.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. mdpi.com This technology operates at higher pressures (up to 15,000 psi) compared to traditional High-Performance Liquid Chromatography (HPLC), resulting in substantial improvements in resolution, speed, and sensitivity. ijsrtjournal.comnih.gov

The primary advantages of UPLC in the analysis of this compound include:

Faster Analysis Times: UPLC can reduce analysis times by up to 90% compared to HPLC, significantly increasing sample throughput. ijsrtjournal.com

Improved Resolution: The high efficiency of UPLC columns allows for superior separation of the main compound from closely related impurities and potential degradants. ijsrtjournal.com

Enhanced Sensitivity: Increased peak concentrations combined with reduced chromatographic dispersion lead to a 2-3 times increase in sensitivity, which is particularly beneficial when coupled with mass spectrometry. ijsrtjournal.com

Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in the use of costly and environmentally hazardous solvents. ijsrtjournal.com

For chiral compounds like this compound, enantioselective UPLC methods can be developed for the rapid and efficient separation of enantiomers, which is a critical step in pharmaceutical development. researchgate.net The technique's high resolution is essential for accurately determining enantiomeric purity.

Table 2: Comparison of Typical HPLC and UPLC Method Parameters

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm (e.g., 1.7 µm) |

| Column Dimensions | 150 x 4.6 mm | 50 x 2.1 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min |

| Pressure | 2,000 - 4,000 psi | 10,000 - 15,000 psi |

| Run Time | 15 - 30 min | 1 - 5 min |

| Resolution | Good | Excellent |

Source: Adapted from general knowledge on UPLC advantages. mdpi.comijsrtjournal.com

X-ray Crystallography for Absolute Stereochemistry and Supramolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For chiral molecules such as this compound, this technique provides an unambiguous determination of the absolute stereochemistry of its stereocenters, which is a critical regulatory requirement for chiral drugs.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation.

Beyond determining the structure of an individual molecule, X-ray crystallography provides invaluable insights into the supramolecular architecture of the crystal lattice. nih.gov It reveals how molecules pack together and the nature of the intermolecular interactions that stabilize the crystal structure, such as:

Hydrogen Bonding: The pyridine nitrogen and the secondary amine in the pyrrolidine ring are capable of acting as hydrogen bond acceptors and donors, respectively. These interactions strongly influence the crystal packing. nih.govresearchgate.net

van der Waals Forces: Weaker, non-specific interactions also play a crucial role in the molecular packing.

Understanding these supramolecular interactions is essential as they govern important physicochemical properties of the solid form, including solubility, melting point, and stability.

Table 3: Representative Crystallographic Data Obtainable for a this compound Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 11.3, b = 11.4, c = 25.9; β = 101.7° |

| Z | Number of molecules in the unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 |

Note: The values are illustrative and based on typical data for similar organic molecules. mdpi.comnih.gov

Applications of the 3 Pyrrolidin 3 Yl Pyridine Scaffold in Chemical Synthesis

Role as a Privileged Heterocyclic Building Block in Complex Molecule Synthesis

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a wide range of biologically active compounds. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is considered one such privileged scaffold. nih.govresearchgate.net Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological macromolecules. nih.govresearchgate.net The pyrrolidine scaffold is a common structural motif found in numerous natural products and synthetic drugs. nih.govnih.gov

Similarly, the pyridine (B92270) ring is a ubiquitous heterocyclic aromatic system present in a vast array of pharmaceuticals and natural products, including alkaloids, vitamins, and coenzymes. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the aromatic system can participate in π-stacking interactions, making it a key pharmacophore in medicinal chemistry. nih.govglobalresearchonline.net

The combination of these two privileged structures in 3-(pyrrolidin-3-yl)pyridine (B128807) results in a building block with significant potential for the synthesis of complex molecules. The sp3-hybridized centers of the pyrrolidine ring provide three-dimensionality, while the pyridine ring offers a site for further functionalization and modulation of electronic properties. nih.govresearchgate.netnih.gov This scaffold allows for the exploration of chemical space in three dimensions, a desirable feature in modern drug discovery. nih.govresearchgate.netnih.gov Synthetic strategies for constructing molecules incorporating the pyrrolidine scaffold often involve methods such as [3+2] dipolar cycloaddition reactions to create the five-membered ring with high stereocontrol. acs.org The development of synthetic routes that generate stereochemically enriched fragments is crucial for building libraries of diverse three-dimensional molecules. nih.gov

Utilization in Asymmetric Catalysis as a Ligand or Organocatalyst

The chiral nature of substituted pyrrolidines has made them a cornerstone in the field of asymmetric catalysis. nih.gov Chiral pyrrolidine derivatives have been extensively developed as highly efficient organocatalysts for a variety of chemical transformations. nih.gov The pyrrolidine scaffold's conformational rigidity and the stereogenic centers in close proximity to the catalytically active nitrogen atom allow for excellent stereochemical control in chemical reactions. nih.gov

Derivatives of this compound can be employed as chiral ligands in metal-catalyzed reactions or as organocatalysts. In organocatalysis, the pyrrolidine nitrogen can be part of a prolinamide or a similar structure that activates substrates through the formation of enamines or iminium ions. nih.gov For instance, prolinamide organocatalysts have been successfully used in Michael additions of aldehydes to nitroalkenes. nih.gov

Furthermore, the pyridine nitrogen of the this compound scaffold can act as a Lewis basic site, which can be beneficial in certain catalytic cycles. A notable example is the development of a chiral 4-aminopyridine nucleophilic catalyst where the stereochemistry of a C2-symmetric pyrrolidine is relayed to the pyridine nitrogen through a bulky metallocene substituent. acs.org This design places the pyridine nitrogen in a chiral environment, enabling enantioselective acyl transfer reactions. acs.org The modification of the pyrrolidine and pyridine rings allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its efficiency and selectivity for specific substrates. nih.gov

| Catalyst Type | Scaffold Component | Role in Catalysis | Example Reaction |

| Organocatalyst | Pyrrolidine | Forms chiral enamines/iminium ions | Michael addition |

| Chiral Ligand | Pyrrolidine-Pyridine | Creates a chiral environment around a metal center | Asymmetric acylation |

| Nucleophilic Catalyst | Pyrrolidinopyridine | Relays stereochemistry to the catalytic site | Enantioselective acyl transfer |

Design and Synthesis of Novel Chemical Entities based on the Pyrrolidinylpyridine Scaffold

The this compound scaffold serves as an excellent starting point for the design and synthesis of novel chemical entities with potential therapeutic applications. Medicinal chemists widely use the pyrrolidine ring to develop compounds for treating a range of human diseases. nih.govresearchgate.net The scaffold's three-dimensional nature allows for a thorough exploration of the pharmacophore space, which can lead to improved binding affinity and selectivity for biological targets. nih.govresearchgate.net

The synthesis of new molecules based on this scaffold can be achieved through two main strategies: the construction of the pyrrolidine ring from acyclic or other cyclic precursors, or the functionalization of a pre-existing pyrrolidinylpyridine core. researchgate.net The latter approach is often preferred as it allows for the late-stage introduction of various substituents, leading to a diverse library of compounds for biological screening. For example, novel pyrrolyl-pyridine derivatives have been synthesized and evaluated for their anticancer activity. asianpubs.org

The development of new synthetic methodologies is crucial for expanding the chemical space accessible from the this compound scaffold. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of 3-substituted tetrahydropyridines from dihydropyridines and boronic acids, which can be a pathway to enantioenriched piperidines and, by analogy, could be adapted for pyrrolidine-containing structures. snnu.edu.cnorganic-chemistry.org Such methods provide access to a wide variety of chiral building blocks for drug discovery. snnu.edu.cnorganic-chemistry.org

Ligand Development for Transition Metal Complexes

The pyridine and pyrrolidine moieties of the this compound scaffold are excellent coordinating groups for a wide range of transition metals. jscimedcentral.comwikipedia.org Pyridine is a versatile ligand in coordination chemistry, capable of forming stable complexes with most transition metals. jscimedcentral.comwikipedia.org The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to the metal center. wikipedia.org The electronic properties of the resulting metal complex can be tuned by introducing substituents on the pyridine ring. wikipedia.org

Similarly, the nitrogen atom of the pyrrolidine ring can also coordinate to a metal center. The combination of both the pyridine and pyrrolidine nitrogens in this compound allows it to act as a bidentate ligand, forming a chelate ring with the metal ion, which enhances the stability of the complex. The development of ligands that can form stable complexes with transition metals is of great interest for applications in catalysis, materials science, and bioinorganic chemistry. journalononcology.org

For example, pyridine-containing ligands have been used to synthesize novel zinc(II) and nickel(II) complexes that have been investigated for their anticancer activity. journalononcology.org The specific geometry and electronic structure of these metal complexes, which are dictated by the ligand framework, are crucial for their biological activity. journalononcology.org Furthermore, tridentate pyridine-pyrrolide ligands have been shown to have a rich coordination chemistry with various metals, leading to complexes with interesting photophysical and catalytic properties. researchgate.net The modular nature of the this compound scaffold allows for the synthesis of a wide variety of derivatives that can be used to fine-tune the properties of the resulting transition metal complexes for specific applications. nih.gov

| Metal Ion | Ligand Type | Coordination Mode | Potential Application |

| Zn(II), Ni(II) | Pyridinyl | N, N-bidentate | Anticancer agents |

| Pd(II) | Indolyl-NNN | Tridentate | Catalysis |

| Cu(II), Co(II), Zn(II) | (Arylcarboxamido)(arylimino)pyridine | N,N',N''- or O,N,N'- | Biomimetic chemistry |

Future Directions and Emerging Trends in 3 Pyrrolidin 3 Yl Pyridine Chemistry

Development of Novel and More Efficient Stereoselective Syntheses

The synthesis of enantiomerically pure 3-(pyrrolidin-3-yl)pyridine (B128807) and its derivatives is paramount, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Future research is heavily focused on moving beyond classical resolution methods towards more efficient and elegant catalytic asymmetric syntheses.

A significant area of development is the use of catalytic asymmetric 1,3-dipolar cycloaddition reactions involving azomethine ylides. This method is highly versatile for constructing the pyrrolidine (B122466) ring with excellent stereocontrol, allowing access to a wide range of stereochemical patterns from the same starting materials acs.org. Another promising frontier is biocatalysis . The directed evolution of enzymes, such as cytochrome P450 variants, has enabled the construction of chiral pyrrolidines through abiological intramolecular C(sp³)–H amination of organic azides mdpi.comambeed.comnih.govwikipedia.org. These enzymatic platforms offer high enantioselectivity and catalytic efficiency under mild conditions, representing a powerful tool for creating complex chiral molecules wikipedia.orgnih.gov.

Furthermore, transition-metal catalysis continues to evolve. Rhodium-catalyzed asymmetric carbometalation, for instance, has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines from dihydropyridines and could be adapted for pyrrolidine ring construction morressier.compipzine-chem.com. Similarly, the development of novel chiral ligands and catalysts, such as metallocene-pyrrolidinopyridine systems, aims to create a defined chiral environment around the pyridine (B92270) nitrogen, inducing asymmetry in subsequent reactions bldpharm.com. The challenge remains to apply these sophisticated methods directly to pyridyl-substituted substrates, which can be problematic due to the coordinating ability of the pyridine nitrogen that may deactivate the catalyst guidechem.com. Future work will undoubtedly focus on developing robust catalytic systems that tolerate the unique electronic properties of the pyridine ring guidechem.com.

Table 1: Emerging Stereoselective Synthesis Methodologies

| Methodology | Catalyst/System | Key Advantages | Relevant Findings |

|---|---|---|---|

| Biocatalysis | Evolved Cytochrome P411/P450 Enzymes | High enantioselectivity, mild reaction conditions, environmentally friendly. | Catalyzes intramolecular C(sp³)–H amination to build chiral pyrrolidine derivatives with high efficiency mdpi.comambeed.comnih.govnih.gov. |

| Asymmetric 1,3-Dipolar Cycloaddition | Metal-based catalysts with chiral ligands | High versatility, excellent stereodivergent control for accessing different isomers acs.org. | Enables enantioselective synthesis of highly substituted pyrrolidines acs.org. |